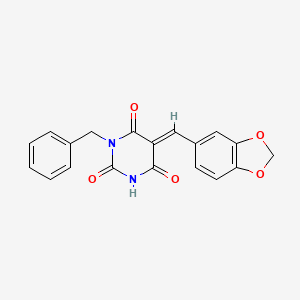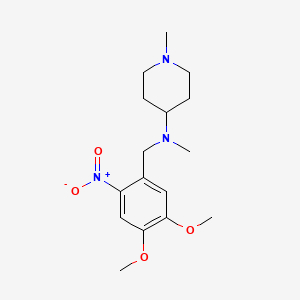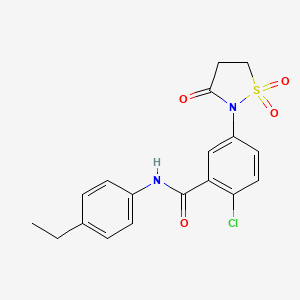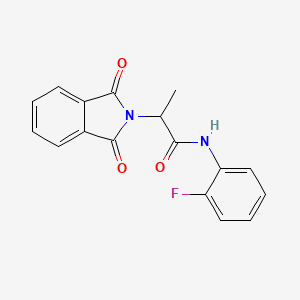
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione” is an organic molecule characterized by its unique structure, which includes a benzodioxole moiety and a diazinane trione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione” typically involves the condensation of 1,3-benzodioxole derivatives with diazinane trione precursors. Common synthetic routes may include:
Aldol Condensation: Using base catalysts to promote the formation of the desired product.
Michael Addition: Employing nucleophilic addition of benzodioxole derivatives to activated diazinane trione intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as:
Continuous Flow Synthesis: Enhancing reaction efficiency and yield.
Catalytic Processes: Utilizing metal or organocatalysts to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Materials Science: Utilized in the development of novel materials with unique properties.
Polymer Chemistry: Incorporated into polymer structures to enhance performance characteristics.
Wirkmechanismus
The mechanism of action of “(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione” involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-1,3-diazinane-2,4,6-trione
- (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-methyl-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of “(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione” lies in its specific structural features, such as the benzodioxole moiety and the diazinane trione core, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-17-14(8-13-6-7-15-16(9-13)26-11-25-15)18(23)21(19(24)20-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22,24)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAOCWPVYYIGL-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-5-chloro-2-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4905618.png)

![2-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B4905636.png)
![3-(4-methoxyphenyl)-N-{2-[(3-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4905638.png)

![2-(4-chlorophenoxy)-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B4905650.png)
![(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4905658.png)

![2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B4905666.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4905670.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4905683.png)
![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B4905694.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4905702.png)
